molecular formula C13H13NO3 B1636942 2-(Oxolan-2-ylmethyl)isoindole-1,3-dione

2-(Oxolan-2-ylmethyl)isoindole-1,3-dione

Cat. No.: B1636942
M. Wt: 231.25 g/mol
InChI Key: ZNBXDWLLIYOFNP-UHFFFAOYSA-N
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Description

2-(Tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes a tetrahydrofuran ring and an isoindole dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxolan-2-ylmethyl)isoindole-1,3-dione typically involves the reaction of tetrahydrofuran derivatives with isoindole dione precursors. One common method involves the use of tetrahydro-2-furanylmethyl chloride and isoindole-1,3-dione in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(Tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the tetrahydrofuran ring, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

2-(Tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and metabolic pathways.

    Medicine: The compound has potential therapeutic applications, including as a precursor for drug development targeting specific diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Oxolan-2-ylmethyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and influencing various biological processes. For instance, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Tetrahydro-2-furanylmethyl)-1H-isoindole-1,3(2H)-dione is unique due to its combination of the tetrahydrofuran ring and isoindole dione moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

2-(oxolan-2-ylmethyl)isoindole-1,3-dione

InChI

InChI=1S/C13H13NO3/c15-12-10-5-1-2-6-11(10)13(16)14(12)8-9-4-3-7-17-9/h1-2,5-6,9H,3-4,7-8H2

InChI Key

ZNBXDWLLIYOFNP-UHFFFAOYSA-N

SMILES

C1CC(OC1)CN2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

C1CC(OC1)CN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

19.8 g (134 mmol) of phthalic anhydride were dissolved in 500 ml of chloroform. To the resultant solution, 10 g (99 mmol) of tetrahydrofurfurylamine were added with stirring. The resultant mixture was subjected to a reflux overnight while the reactant water yielded was distilled off. The thus obtained reaction mixture was allowed to cool and then was poured into 300 ml of aqueous solution of saturated sodium hydrogencarbonate. Thereafter, an organic solvent layer was separated from the reaction mixture. The residual water layer was subjected to an extraction twice with chloroform and the extract thus obtained was combined with the organic solvent layer which was previously separated.
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19.8 g
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500 mL
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10 g
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